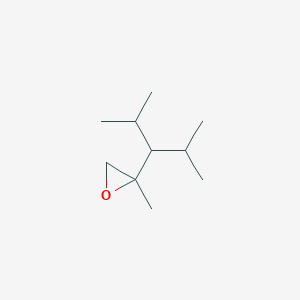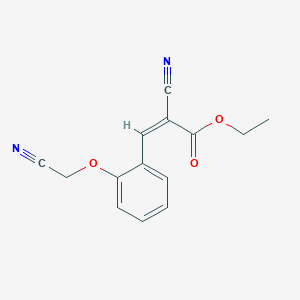![molecular formula C21H13Cl2F3N2O2 B2928913 5-(4-chlorophenyl)-2-[5-[4-chloro-3-(trifluoromethoxy)phenyl]-2-furyl]-4-methyl-1H-imidazole CAS No. 1935723-17-3](/img/structure/B2928913.png)
5-(4-chlorophenyl)-2-[5-[4-chloro-3-(trifluoromethoxy)phenyl]-2-furyl]-4-methyl-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “5-(4-chlorophenyl)-2-[5-[4-chloro-3-(trifluoromethoxy)phenyl]-2-furyl]-4-methyl-1H-imidazole” is a complex organic molecule that contains several functional groups, including a chlorophenyl group, a trifluoromethoxyphenyl group, a furyl group, and an imidazole ring .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The chlorophenyl and trifluoromethoxyphenyl groups are aromatic rings, which contribute to the compound’s stability and reactivity. The furyl group is a heterocyclic ring containing oxygen, and the imidazole ring is a five-membered ring containing two nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its functional groups. For example, the presence of the chlorophenyl and trifluoromethoxyphenyl groups could potentially make the compound relatively nonpolar and lipophilic .Aplicaciones Científicas De Investigación
Antiviral Research
This compound has potential applications in the field of antiviral research. Its structural complexity allows for interactions with viral proteins, possibly inhibiting their function. For instance, similar structures have been studied for their antiviral activity against a range of viruses, suggesting that this compound could be a candidate for developing new antiviral drugs .
Molecular Docking Studies
Molecular docking is a method used to predict the interaction between a molecule and a target protein. The compound could be used in computational simulations to understand its binding affinities, which is crucial in the design of new therapeutic agents. Studies on related molecules have utilized molecular docking to predict activity spectra and identify potential therapeutic applications .
Antifungal and Antitubercular Agents
Compounds with similar structures have been synthesized and tested for their in vitro antifungal activity. This suggests that 5-(4-chlorophenyl)-2-[5-[4-chloro-3-(trifluoromethoxy)phenyl]-2-furyl]-4-methyl-1H-imidazole could also be explored as a potential antifungal and antitubercular agent, contributing to the treatment of fungal infections and tuberculosis .
Density Functional Theory (DFT) Studies
DFT studies are essential for understanding the electronic structure and properties of molecules. This compound could be used in DFT studies to estimate quantum chemical parameters, which are important for predicting the reactivity and stability of potential pharmaceuticals .
Direcciones Futuras
Propiedades
IUPAC Name |
4-(4-chlorophenyl)-2-[5-[4-chloro-3-(trifluoromethoxy)phenyl]furan-2-yl]-5-methyl-1H-imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13Cl2F3N2O2/c1-11-19(12-2-5-14(22)6-3-12)28-20(27-11)17-9-8-16(29-17)13-4-7-15(23)18(10-13)30-21(24,25)26/h2-10H,1H3,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWZGXIFYYNGHIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N1)C2=CC=C(O2)C3=CC(=C(C=C3)Cl)OC(F)(F)F)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13Cl2F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}adamantane-1-carboxamide](/img/structure/B2928830.png)
![3-[5-(Trifluoromethyl)-1H-imidazol-2-yl]benzonitrile](/img/structure/B2928831.png)

![(1-Methyl-3-phenyl-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-pyrazol-4-YL)methanol](/img/structure/B2928835.png)
![7-Iodo-2,3-dihydropyrazolo[5,1-b][1,3]oxazole-6-carboxylic acid](/img/structure/B2928837.png)

![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide](/img/structure/B2928840.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2928841.png)


![3-[[4-(2-Ethoxyacetyl)-3,5-dihydro-2H-1,4-benzoxazepin-8-yl]carbamoyl]benzenesulfonyl fluoride](/img/structure/B2928847.png)
![8-Oxa-2-azaspiro[4.5]decane hydrochloride](/img/structure/B2928848.png)
![N-(5-(2-(4-(isopropylthio)phenyl)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2928850.png)
